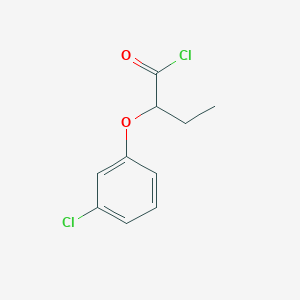

2-(3-Chlorophenoxy)butanoyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-Chlorophenoxy)butanoyl chloride is a chemical compound with the molecular formula C10H10Cl2O2 . It has an average mass of 233.091 Da and a monoisotopic mass of 232.005783 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 10 hydrogen atoms, 2 chlorine atoms, and 2 oxygen atoms . More detailed structural information might be available in the referenced databases .Scientific Research Applications

Stereoisomeric Influence on Chloride Ion Channels

2-(3-Chlorophenoxy)butanoyl chloride and its analogues are critical in studying the stereochemistry of chloride ion channels. Chiral analogues of this compound, such as 2-(p-chlorophenoxy)propionic acid and 2-(p-chlorophenoxy)butyric acid, have shown significant effects on chloride ion flux in skeletal muscle membranes. The stereochemistry of these compounds plays a crucial role, with the S-(-) isomers substantially decreasing chloride membrane conductance while the R-(+) isomers being virtually ineffective. This suggests a stereospecific binding site or receptor in the chloride channel regulating chloride ion flux, important for understanding muscle contractions and nerve impulses (Bettoni et al., 1987).

Friedel-Crafts Reaction Mechanism

In the realm of organic synthesis, this compound is involved in Friedel-Crafts reactions. This compound, when complexed with aluminium chloride, reacts with ethene to form rearranged di-addition products and undergoes intramolecular cyclization when a π-system is appropriately situated. This provides valuable insights into the molecular rearrangements and mechanisms of the Friedel-Crafts reaction, which is pivotal in synthesizing various aromatic compounds (Bates et al., 1991).

Electrochemical Synthesis and Reactions

The electrochemical synthesis of chlorinated organic compounds, including this compound derivatives, has been demonstrated to be an effective method. For instance, 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, a derivative, was prepared through electrooxidative double ene-type chlorination, showing the versatility of electrochemical methods in synthesizing functionally diverse organic compounds (Uneyama et al., 1983).

Stereo and Regioselectivity in Chemical Reactions

This compound is involved in studies concerning the stereo and regioselectivity of chemical reactions, such as the ring-opening of epoxides. These studies help in understanding how different solvents and reaction conditions can influence the outcome of organic reactions, playing a crucial role in the field of synthetic chemistry (Inoue et al., 1976).

Mechanism of Action

Safety and Hazards

The safety data sheet for a similar compound, 2-Chlorobutane, indicates that it is a highly flammable liquid and vapor . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces . In case of skin contact, it’s recommended to remove all contaminated clothing and rinse the skin with water . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction .

Properties

IUPAC Name |

2-(3-chlorophenoxy)butanoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O2/c1-2-9(10(12)13)14-8-5-3-4-7(11)6-8/h3-6,9H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTMRGMNBDJDUQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)Cl)OC1=CC(=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2643201.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide](/img/structure/B2643208.png)

![2-Naphthalen-2-yloxy-1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2643217.png)